Fmoc-4-Amb-OH
Overview
Description
Fmoc-4-Amb-OH: , also known as 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid, is a derivative of benzoic acid. It is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound has a molecular formula of C23H19NO4 and a molecular weight of 373.41 g/mol .
Mechanism of Action
Target of Action
Fmoc-4-Amb-OH is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are therefore the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group in this compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate linkage between the Fmoc group and the amine, effectively protecting the amine from unwanted reactions during peptide synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . By protecting the amine groups of amino acids, this compound allows for the efficient and selective formation of peptide bonds, facilitating the synthesis of peptides of significant size and complexity .
Pharmacokinetics
The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Result of Action
The primary result of this compound’s action is the protection of amine groups during peptide synthesis, allowing for the efficient and selective formation of peptide bonds . This facilitates the synthesis of complex peptides, making this compound a valuable tool in biochemical research .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH of the environment can significantly influence the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
It is known that the Fmoc group is rapidly removed by base . This property is beneficial in peptide synthesis, allowing for rapid and highly efficient synthesis of peptides .
Molecular Mechanism
It is known that the Fmoc group can be removed by base, which could potentially influence its interactions with other biomolecules .
Temporal Effects in Laboratory Settings
It is known that Fmoc-amino acids are stable and have a long shelf-life .
Metabolic Pathways
It is known that Fmoc-amino acids are used in the synthesis of peptides, which can be involved in various metabolic pathways depending on their sequence and structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-4-Amb-OH can be synthesized through various methods. One common method involves the reaction of 4-aminomethylbenzoic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process includes steps like coupling, deprotection, and purification .
Chemical Reactions Analysis
Types of Reactions: Fmoc-4-Amb-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while reduction produces amines .
Scientific Research Applications
Chemistry: Fmoc-4-Amb-OH is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology: In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These compounds can be used to study protein-protein interactions and enzyme activities .
Medicine: The compound is used in the development of peptide-based drugs. Its ability to protect amino groups during synthesis makes it valuable in creating complex peptide therapeutics .
Industry: this compound is used in the production of various peptide-based materials, including hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .
Comparison with Similar Compounds
Fmoc-4-Abz-OH: This compound is similar to Fmoc-4-Amb-OH but has an amino group attached to the benzene ring instead of a methylene group.
Fmoc-4-Aib-OH: Another similar compound, which has an isobutyl group attached to the benzene ring.
Uniqueness: this compound is unique due to its specific structure, which provides stability and ease of removal during peptide synthesis. Its methylene group offers flexibility in the synthesis process, making it a preferred choice for many researchers .
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHUROPSUJVMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373227 | |
Record name | 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164470-64-8 | |
Record name | 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(9-Fluorenylmethyloxycarbonylaminomethyl)-benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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